molecular formula C7H7ClN4 B1625286 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine CAS No. 560109-30-0

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine

Cat. No. B1625286
M. Wt: 182.61 g/mol
InChI Key: JRGKCCXDSNQAFE-UHFFFAOYSA-N
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Description

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a chemical compound with the molecular formula C6H4ClN3 . It is recognized as an important heterocyclic nucleus and has been widely studied in drug molecules . It may be used in the synthesis of [2- (1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl- [2- (3-nitroimidazo [1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .


Synthesis Analysis

The synthesis of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine and its derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2- b ]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines .


Molecular Structure Analysis

The molecular structure of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .


Physical And Chemical Properties Analysis

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine has a molecular formula of C6H4ClN3 . Its average mass is 153.569 Da and its monoisotopic mass is 153.009369 Da .

Future Directions

Imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine, have been widely studied in drug molecules and have shown good biological activity . They have diverse structures and show different biological activities and pharmacological properties . Therefore, they hold promise for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGKCCXDSNQAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467206
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine

CAS RN

560109-30-0
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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